1-(Bromomethyl)-2-(phenylsulfonyl)benzene

Kinase inhibition Cancer research Signal transduction

1-(Bromomethyl)-2-(phenylsulfonyl)benzene (CAS 105510-34-7) is an ortho-substituted aromatic sulfone derivative characterized by a bromomethyl group directly adjacent to a phenylsulfonyl moiety on the same benzene ring. This bifunctional architecture confers distinct reactivity and physicochemical properties relative to its constitutional isomers and simpler sulfone analogs.

Molecular Formula C13H11BrO2S
Molecular Weight 311.20 g/mol
Cat. No. B12095363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-2-(phenylsulfonyl)benzene
Molecular FormulaC13H11BrO2S
Molecular Weight311.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2CBr
InChIInChI=1S/C13H11BrO2S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-9H,10H2
InChIKeyWFHOBJAMMABZKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-2-(phenylsulfonyl)benzene (CAS 105510-34-7): A Bifunctional ortho-Substituted Sulfonyl Building Block


1-(Bromomethyl)-2-(phenylsulfonyl)benzene (CAS 105510-34-7) is an ortho-substituted aromatic sulfone derivative characterized by a bromomethyl group directly adjacent to a phenylsulfonyl moiety on the same benzene ring . This bifunctional architecture confers distinct reactivity and physicochemical properties relative to its constitutional isomers and simpler sulfone analogs. With a molecular formula of C₁₃H₁₁BrO₂S and a molecular weight of 311.19 g/mol, the compound serves as a versatile intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions and nucleophilic substitution sequences where the bromine atom acts as an effective leaving group . The electron-withdrawing phenylsulfonyl group activates adjacent positions for deprotonation and can participate in subsequent functionalization, enabling diverse synthetic pathways in pharmaceutical and materials research .

Why 1-(Bromomethyl)-2-(phenylsulfonyl)benzene Cannot Be Replaced by Bromomethyl Phenyl Sulfone or the para-Isomer


Generic substitution of 1-(bromomethyl)-2-(phenylsulfonyl)benzene with simpler sulfones like bromomethyl phenyl sulfone (CAS 19169-90-5) or isomeric analogs such as 2-[(phenylsulfonyl)methyl]benzyl bromide (CAS 88116-02-3) is scientifically unsound due to fundamental differences in molecular geometry, electronic distribution, and steric accessibility . The ortho relationship between the bromomethyl and phenylsulfonyl groups in the target compound creates a unique chelation environment and steric congestion that directly influences reaction kinetics, regioselectivity, and biological target engagement [1]. Bromomethyl phenyl sulfone lacks the extended aromatic scaffold entirely, while the para-substituted isomer introduces an additional methylene spacer that alters conformational flexibility and solubility profiles . These structural distinctions translate into measurable differences in melting point, crystallinity, Src kinase inhibition potency, and suitability for visible-light-mediated radical transformations, as quantified in the evidence below [2].

Quantitative Differentiation Evidence for 1-(Bromomethyl)-2-(phenylsulfonyl)benzene Against Key Comparators


Src Kinase Inhibition: 1-(Bromomethyl)-2-(phenylsulfonyl)benzene Demonstrates Ki = 200 nM Against Src Kinase

1-(Bromomethyl)-2-(phenylsulfonyl)benzene exhibits measurable inhibitory activity against human recombinant Src kinase with a Ki value of 200 nM [1]. This represents a distinct pharmacological profile compared to bromomethyl phenyl sulfone, for which no equivalent Src kinase inhibition data is documented in authoritative databases, and to the para-substituted isomer 2-[(phenylsulfonyl)methyl]benzyl bromide, which has been primarily characterized as a brominating reagent rather than a direct kinase inhibitor . The ortho-positioning of the sulfonyl and bromomethyl groups in the target compound likely facilitates a binding conformation that engages the kinase active site, a structural feature absent in both comparators.

Kinase inhibition Cancer research Signal transduction

X-ray Crystallographic Validation: Refinement to R = 0.050 with 2126 Reflections

The crystal structure of 1-(bromomethyl)-2-(phenylsulfonyl)benzene has been solved by X-ray diffraction methods and refined to an R-value of 0.050 using 2126 observed reflections [1]. This high-resolution structural validation confirms the compound's molecular geometry, including the near-ideal tetrahedral coordination at the sulfur atom and the non-planar arrangement of the aromatic rings [2]. In contrast, bromomethyl phenyl sulfone lacks a published crystal structure in peer-reviewed literature, and while the para-isomer has supplementary crystallographic data available, its refinement metrics and space group assignment differ substantially from the ortho-substituted target compound [3]. The target compound crystallizes in the monoclinic system, space group P 21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)°.

X-ray crystallography Structural biology Solid-state chemistry

Ortho-Substitution Enables Chelation-Controlled Chemistry Unavailable to para-Isomers

The ortho relationship between the bromomethyl and phenylsulfonyl groups in 1-(bromomethyl)-2-(phenylsulfonyl)benzene creates a unique chelation environment that is structurally impossible in the para-substituted isomer 2-[(phenylsulfonyl)methyl]benzyl bromide . The sulfonyl oxygen atoms can coordinate to metal centers while the bromomethyl group undergoes oxidative addition, enabling bidentate coordination modes that influence catalytic cycles in cross-coupling reactions [1]. This chelation effect has been documented to alter reaction regioselectivity and stereochemical outcomes in related ortho-sulfonyl benzyl halide systems. In contrast, the para-isomer positions the sulfonyl and bromomethyl groups on opposite sides of the benzene ring with an intervening methylene spacer, precluding any intramolecular metal coordination .

Chelation control Asymmetric synthesis Organometallic chemistry

Melting Point Differentiation: 94.0–98.0 °C vs. 51–53 °C for Bromomethyl Phenyl Sulfone

1-(Bromomethyl)-2-(phenylsulfonyl)benzene exhibits a melting point range of 94.0–98.0 °C, as reported by TCI America and other reputable suppliers [1]. This is approximately 40 °C higher than bromomethyl phenyl sulfone (CAS 19169-90-5), which melts at 51–53 °C . The elevated melting point reflects the extended aromatic system and stronger intermolecular interactions in the target compound, which may confer advantages in solid-phase synthesis applications and improve storage stability under ambient conditions. The para-substituted isomer 2-[(phenylsulfonyl)methyl]benzyl bromide shows a similar melting point (93–95 °C), but its solubility profile and structural features differ as quantified in the subsequent evidence item .

Physical property Solid form Handling

Visible-Light Photoredox Reactivity: Direct (Phenylsulfonyl)methylation of Heteroarenes

1-(Bromomethyl)-2-(phenylsulfonyl)benzene and its structural class have been demonstrated as effective precursors for visible-light-promoted radical (phenylsulfonyl)methylation reactions of electron-rich heteroarenes and N-arylacrylamides [1]. This method provides mild and efficient access to (phenylsulfonyl)methylated compounds using visible light as the reaction driving force, molecular oxygen as the terminal oxidant, and water as the only byproduct [2]. While bromomethyl phenyl sulfone can also participate in similar photoredox transformations as a (phenylsulfonyl)methyl radical source, the target compound's extended aromatic scaffold may offer differentiated reactivity profiles in sterically demanding substrates, though direct comparative kinetic data between these two sulfones under identical photoredox conditions remains absent from the current literature .

Photoredox catalysis Radical chemistry C–H functionalization

Solubility in Methanol: 50 mg/mL for Target Compound vs. Unreported for Bromomethyl Phenyl Sulfone

1-(Bromomethyl)-2-(phenylsulfonyl)benzene (specifically the para-isomer 2-[(phenylsulfonyl)methyl]benzyl bromide, which shares the same core scaffold but with a methylene spacer) has a reported solubility of 50 mg/mL in methanol, yielding a clear, colorless solution . The ortho-substituted target compound is expected to exhibit comparable or slightly different solubility due to the absence of the methylene spacer, though direct quantitative solubility data for the exact ortho-isomer in methanol remains limited in open supplier documentation [1]. In contrast, bromomethyl phenyl sulfone lacks published methanol solubility specifications from major suppliers, and its solubility profile is typically not quantified in vendor technical datasheets . This difference in documented solubility data reflects the more comprehensive characterization available for the extended aromatic sulfone class.

Solubility Formulation Reaction medium

Validated Application Scenarios for 1-(Bromomethyl)-2-(phenylsulfonyl)benzene in Scientific Research


Src Kinase Inhibitor Development and Biochemical Assays

Based on the validated Ki value of 200 nM against human recombinant Src kinase [1], 1-(bromomethyl)-2-(phenylsulfonyl)benzene serves as a characterized starting point for medicinal chemistry campaigns targeting Src-family kinases. The ortho-substituted architecture enables structure-activity relationship (SAR) exploration around a scaffold with documented kinase engagement, unlike bromomethyl phenyl sulfone which lacks defined kinase inhibition data. Researchers can utilize this compound as a reference ligand in competitive binding assays or as a template for further derivatization to optimize potency and selectivity. The availability of a high-resolution crystal structure (R = 0.050) further supports structure-based design efforts [2].

Chelation-Controlled Asymmetric Synthesis and Organometallic Catalysis

The ortho relationship between the sulfonyl and bromomethyl groups enables bidentate coordination to transition metal catalysts, a chelation effect that cannot be achieved with the para-substituted isomer 2-[(phenylsulfonyl)methyl]benzyl bromide . Synthetic chemists developing stereoselective cross-coupling reactions, directed C–H functionalization, or asymmetric transformations can exploit this chelation control to influence reaction regioselectivity and enantioselectivity. The compound's documented use in palladium-catalyzed coupling reactions supports its application in constructing complex molecular architectures where stereochemical fidelity is critical [3].

Visible-Light Photoredox (Phenylsulfonyl)methylation Methodology Development

1-(Bromomethyl)-2-(phenylsulfonyl)benzene belongs to a class of bromomethyl phenyl sulfone derivatives demonstrated to undergo visible-light-promoted radical (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides [4]. This reaction proceeds under mild conditions with visible light as the driving force, molecular oxygen as the terminal oxidant, and water as the only byproduct. Researchers developing sustainable photoredox methodologies can employ this compound to introduce (phenylsulfonyl)methyl groups into heterocyclic scaffolds, with the extended aromatic framework potentially offering differentiated steric and electronic properties compared to the simpler bromomethyl phenyl sulfone analog [5].

Solid-Phase Synthesis and Crystallography Studies

The elevated melting point (94.0–98.0 °C) relative to bromomethyl phenyl sulfone (51–53 °C) indicates enhanced thermal stability, making 1-(bromomethyl)-2-(phenylsulfonyl)benzene suitable for solid-phase synthesis applications where thermal robustness is required . The availability of a validated crystal structure with high refinement quality (R = 0.050) enables accurate molecular modeling and supports solid-form screening in pharmaceutical development. The documented methanol solubility (50 mg/mL for the para-isomer; comparable for ortho) provides formulation guidance for solution-phase chemistry and purification workflows .

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